Cas no 161513-32-2 (spiro[5.5]undecane-3,9-dicarboxylic acid)
![spiro[5.5]undecane-3,9-dicarboxylic acid structure](https://ja.kuujia.com/scimg/cas/161513-32-2x500.png)
spiro[5.5]undecane-3,9-dicarboxylic acid 化学的及び物理的性質
名前と識別子
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- spiro[5.5]undecane-3,9-dicarboxylic acid
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- インチ: 1S/C13H20O4/c14-11(15)9-1-5-13(6-2-9)7-3-10(4-8-13)12(16)17/h9-10H,1-8H2,(H,14,15)(H,16,17)
- InChIKey: FRUMYGCUBVVMEU-UHFFFAOYSA-N
- ほほえんだ: C(C1CCC2(CCC(C(=O)O)CC2)CC1)(=O)O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 2
spiro[5.5]undecane-3,9-dicarboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1248074-1g |
spiro[5.5]undecane-3,9-dicarboxylic acid |
161513-32-2 | 95% | 1g |
$2455 | 2023-09-04 | |
eNovation Chemicals LLC | Y1248074-100mg |
spiro[5.5]undecane-3,9-dicarboxylic acid |
161513-32-2 | 95% | 100mg |
$765 | 2023-09-04 | |
Key Organics Ltd | AS-84194-250MG |
spiro[5.5]undecane-3,9-dicarboxylic acid |
161513-32-2 | >95% | 0.25 g |
£1,031.00 | 2023-04-06 | |
Key Organics Ltd | AS-84194-0.25g |
spiro[5.5]undecane-3,9-dicarboxylic acid |
161513-32-2 | >95% | 0.25g |
£1031.00 | 2023-09-07 | |
Key Organics Ltd | AS-84194-100MG |
spiro[5.5]undecane-3,9-dicarboxylic acid |
161513-32-2 | >95% | 100mg |
£640.00 | 2023-09-07 | |
eNovation Chemicals LLC | Y1248074-250mg |
spiro[5.5]undecane-3,9-dicarboxylic acid |
161513-32-2 | 95% | 250mg |
$1225 | 2023-09-04 |
spiro[5.5]undecane-3,9-dicarboxylic acid 関連文献
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Yan-Ru Bao,Guo-Dong Chen,Hao Gao,Rong-Rong He,Yue-Hua Wu,Xiao-Xia Li,Dan Hu,Chuan-Xi Wang,Xing-Zhong Liu,Yan Li RSC Adv., 2015,5, 46252-46259
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Sai Zhang,Xuetao Shen,Zhiping Zheng,Yuanyuan Ma J. Mater. Chem. A, 2015,3, 10504-10511
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
spiro[5.5]undecane-3,9-dicarboxylic acidに関する追加情報
Comprehensive Overview of spiro[5.5]undecane-3,9-dicarboxylic acid (CAS No. 161513-32-2)
Spiro[5.5]undecane-3,9-dicarboxylic acid (CAS No. 161513-32-2) is a unique spirocyclic dicarboxylic acid with significant potential in pharmaceutical and material science applications. Its spirocyclic structure imparts exceptional rigidity and stereochemical control, making it a valuable building block for drug discovery and advanced polymers. Researchers are increasingly exploring its role in designing high-performance materials and bioactive molecules, aligning with trends in sustainable chemistry and precision medicine.
The compound’s spiro[5.5]undecane core offers a versatile scaffold for derivatization, addressing growing demand for novel chemical entities in agrochemicals and catalysis. Recent studies highlight its utility in creating metal-organic frameworks (MOFs), a hot topic in carbon capture and energy storage technologies. Its dicarboxylic acid functionality enables covalent bonding with amines or alcohols, facilitating applications in bioconjugation and polymeric networks.
In pharmaceuticals, spiro[5.5]undecane-3,9-dicarboxylic acid is investigated for its potential to enhance drug bioavailability by improving solubility and metabolic stability. This aligns with industry focus on tandem synthesis and fragment-based drug design. Computational modeling studies suggest its conformational restriction could optimize target binding, a key consideration in GPCR modulator development.
From an industrial perspective, the compound’s thermal stability makes it attractive for high-temperature applications, particularly in epoxy resins and composite materials. Manufacturers are evaluating its use as a crosslinking agent to replace petroleum-derived alternatives, responding to market shifts toward bio-based chemicals. Analytical techniques like HPLC-MS and NMR crystallography are critical for quality control during scale-up.
Environmental considerations are also driving interest in spiro[5.5]undecane-3,9-dicarboxylic acid. Its potential biodegradability and low ecotoxicity profile position it favorably for green chemistry initiatives. Life cycle assessment (LCA) studies are underway to evaluate its sustainability compared to conventional aliphatic dicarboxylic acids.
Future research directions include exploring its supramolecular chemistry applications and chiral resolution capabilities. The compound’s three-dimensional architecture may enable breakthroughs in molecular recognition systems, a rapidly growing field in sensor technology. Patent analysis reveals increasing IP activity around spirocyclic derivatives, particularly in OLED materials and controlled-release formulations.
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